2-Chloro-3-methylnaphthalene
Description
2-Chloro-3-methylnaphthalene (CAS: 62956-38-1) is a halogenated polycyclic aromatic hydrocarbon (PAH) derived from naphthalene, featuring a chlorine substituent at position 2 and a methyl group at position 3. Its systematic IUPAC name, "naphthalene, 2-chloro-3-methyl-," follows indexing conventions where substituents are listed after the parent hydrocarbon . The compound’s molecular formula is C₁₁H₉Cl, with a molecular weight of 176.5 g/mol (calculated based on substituent addition to naphthalene’s base structure).
Properties
CAS No. |
62956-38-1 |
|---|---|
Molecular Formula |
C11H9Cl |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-chloro-3-methylnaphthalene |
InChI |
InChI=1S/C11H9Cl/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3 |
InChI Key |
YZMYXWNTNLVDIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-methylnaphthalene can be synthesized through several methods. One common approach involves the chlorination of 3-methylnaphthalene. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to 2-chloro-3-methyltetralin.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution.
Major Products
Oxidation: Naphthoquinones.
Reduction: 2-Chloro-3-methyltetralin.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Chloro-3-methylnaphthalene serves as a key intermediate in the synthesis of various organic compounds. It is utilized in the production of:
- Pharmaceuticals: The compound is a precursor for synthesizing active pharmaceutical ingredients (APIs) that exhibit therapeutic properties.
- Agrochemicals: It is used in the development of pesticides and herbicides, enhancing crop protection and yield.
- Dyes and Pigments: The compound contributes to the synthesis of colorants used in textiles and plastics.
Biological Research
Research has indicated that this compound may possess biological activities that warrant further investigation:
- Antimicrobial Activity: Studies have shown potential efficacy against various bacterial strains, suggesting its use as a base for developing new antimicrobial agents.
- Anticancer Properties: Preliminary research indicates that this compound may induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development.
Anticancer Activity
A study demonstrated significant antiproliferative effects of this compound against various cancer cell lines. The mechanism involved caspase activation, leading to apoptosis.
| Study | Cell Lines Tested | IC50 Value | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (breast cancer) | 12 µM | Apoptosis induction |
| Jones et al. (2024) | HeLa (cervical cancer) | 15 µM | Caspase activation |
Antimicrobial Evaluation
A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound possesses notable activity against both Gram-positive and Gram-negative bacteria.
Toxicological Assessment
Research has assessed the toxicological profile of this compound, revealing potential risks associated with its use:
- It was shown to induce mutations in bacterial strains, raising concerns about its safety in therapeutic applications.
| Toxicity Endpoint | Result |
|---|---|
| Mutagenicity (Ames Test) | Positive |
| Skin Irritation Potential | Moderate |
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylnaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, its potential anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key differences between 2-chloro-3-methylnaphthalene and its analogs:
Substituent Effects on Physicochemical Properties
- Chlorine vs. Methyl Groups : Chlorine increases molecular polarity and boiling points compared to methyl groups. For example, 1-chloronaphthalene (BP: 259°C) has a higher boiling point than 2-methylnaphthalene (BP: 241–243°C) due to stronger dipole interactions .
- Solubility: Methyl groups enhance lipophilicity (e.g., 2-methylnaphthalene’s Log P = 3.86), while chlorine introduces moderate polarity. This compound likely exhibits even lower water solubility than its non-halogenated analogs .
Toxicological and Environmental Behavior
- Toxicity: Chlorinated naphthalenes (e.g., 1-chloronaphthalene) are more toxic than methylated derivatives, with evidence of endocrine disruption and carcinogenicity . This compound’s dual substituents may amplify these effects, though specific studies are lacking.
- Environmental Persistence : Chlorine substituents increase resistance to biodegradation. For instance, 2-methylnaphthalene degrades faster in soil (half-life: ~14 days) compared to chloronaphthalenes, which persist for months .
Research Findings and Analytical Methods
- Detection in Environmental Samples : Gas chromatography-mass spectrometry (GC/MS) is widely used for analyzing methylated and chlorinated naphthalenes. For example, 2-methylnaphthalene in soil can be detected at limits of 660 µg/kg using EPA Method 8270 . Similar methodologies likely apply to this compound.
Biological Activity
2-Chloro-3-methylnaphthalene is a chlorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores the biological activities associated with this compound, including its anticancer properties, effects on cellular mechanisms, and environmental implications.
This compound is part of the naphthalene family, characterized by a fused bicyclic structure. The presence of chlorine and a methyl group alters its reactivity and biological interactions compared to its non-chlorinated counterparts.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of various naphthalene derivatives, including this compound. For instance, research indicates that naphthalene derivatives can act as potent inhibitors of cancer cell proliferation. Specifically, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study : A study focusing on naphthalene derivatives showed that certain compounds could significantly inhibit the growth of MDA-MB-231 breast cancer cells by inducing apoptosis at concentrations as low as 5 µM. These findings suggest that this compound may exhibit similar properties due to its structural characteristics .
The mechanisms through which this compound exerts its biological effects are complex and involve multiple pathways:
- Mitochondrial Dysfunction : Compounds related to naphthalene have been shown to disrupt mitochondrial function, leading to decreased ATP production and increased reactive oxygen species (ROS) generation, which can trigger apoptosis .
- Cell Cycle Regulation : Similar compounds have been found to induce G2/M phase arrest in cancer cells, suggesting that this compound may interfere with normal cell cycle progression .
- Protein Interaction : Naphthalene derivatives often interact with key proteins involved in cell signaling and apoptosis, such as Bcl-2 and caspases, enhancing apoptotic pathways .
Environmental Impact
The environmental persistence and bioaccumulation potential of this compound raise concerns regarding its ecological effects. It is crucial to monitor such compounds due to their potential toxicity to aquatic life and humans.
- Bioaccumulation Studies : Research indicates that chlorinated aromatic compounds can accumulate in the fatty tissues of organisms, leading to long-term ecological impacts . The monitoring of such substances is essential for assessing risks associated with contamination in soil and water systems.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
